5-Methyl[1]benzothieno[2,3-g]isoquinoline
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Overview
Description
5-Methyl1benzothieno[2,3-g]isoquinoline is a heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl1benzothieno[2,3-g]isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of transition-metal catalysis, which has been shown to be effective in forming complex heterocyclic structures . For example, the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalytic amount of silver salt of heteropoly acid can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
5-Methyl1benzothieno[2,3-g]isoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine. Substitution reactions can introduce a wide variety of functional groups, such as halides, alkyl groups, or aryl groups .
Scientific Research Applications
5-Methyl1benzothieno[2,3-g]isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and mechanisms due to its potential bioactivity.
Mechanism of Action
The mechanism of action of 5-Methyl1benzothieno[2,3-g]isoquinoline involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the specific application but often involve binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoquinolines and quinolines, such as:
Quinoline: A compound with a similar structure but different properties and applications.
Isoquinoline: The parent compound of 5-Methylbenzothieno[2,3-g]isoquinoline, with a simpler structure.
Uniqueness
5-Methyl1benzothieno[2,3-g]isoquinoline is unique due to its specific substitution pattern and the presence of a sulfur atom in the benzothieno ring. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
25121-97-5 |
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Molecular Formula |
C16H11NS |
Molecular Weight |
249.3 g/mol |
IUPAC Name |
5-methyl-[1]benzothiolo[2,3-g]isoquinoline |
InChI |
InChI=1S/C16H11NS/c1-10-12-6-7-17-9-11(12)8-14-13-4-2-3-5-15(13)18-16(10)14/h2-9H,1H3 |
InChI Key |
YBTYYXCFMWRYMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN=CC2=CC3=C1SC4=CC=CC=C43 |
Origin of Product |
United States |
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